molecular formula C14H17NO3 B13243573 tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate

tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate

Cat. No.: B13243573
M. Wt: 247.29 g/mol
InChI Key: RMSZJBWPLIIPML-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a phenyl ring substituted with a prop-2-enoyl (acryloyl) moiety. The acryloyl group introduces reactivity for Michael additions or polymerization, while the tert-butyl carbamate serves as a protective group for amines, enhancing stability during synthetic processes.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-(4-prop-2-enoylphenyl)carbamate

InChI

InChI=1S/C14H17NO3/c1-5-12(16)10-6-8-11(9-7-10)15-13(17)18-14(2,3)4/h5-9H,1H2,2-4H3,(H,15,17)

InChI Key

RMSZJBWPLIIPML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)C=C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most common and well-documented synthetic route to tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate involves the carbamate protection of 4-(prop-2-enoyl)phenylamine using tert-butyl chloroformate in the presence of a base (usually triethylamine) in an organic solvent such as dichloromethane (DCM). The reaction typically proceeds at room temperature under stirring for several hours, followed by purification via column chromatography to isolate the pure product.

Reaction Scheme:

$$
\text{4-(prop-2-enoyl)phenylamine} + \text{tert-butyl chloroformate} \xrightarrow[\text{DCM}]{\text{triethylamine}} \text{this compound}
$$

Detailed Experimental Conditions

Parameter Details
Starting Material 4-(prop-2-enoyl)phenylamine
Carbamoylating Agent tert-Butyl chloroformate
Base Triethylamine
Solvent Dichloromethane (DCM)
Temperature Room temperature (20–25°C)
Reaction Time 3–6 hours
Work-up Aqueous quench, extraction with DCM
Purification Silica gel column chromatography (30% EtOAc/hexane)
Yield Typically 70–90%

Industrial Scale-Up Considerations

Industrial production methods mirror the laboratory synthesis but involve scale-up to kilogram or greater quantities. The process includes rigorous quality control measures, such as:

  • Use of high-purity reagents
  • Controlled addition rates to manage exothermicity
  • Continuous stirring and temperature monitoring
  • Multiple purification steps (e.g., recrystallization, chromatography)
  • Analytical validation (NMR, HPLC, MS) to ensure batch consistency

Alternative Synthetic Approaches

Protection of Amines Using Boc Anhydride

An alternative to tert-butyl chloroformate is the use of di-tert-butyl dicarbonate (Boc anhydride) for amine protection. This method involves nucleophilic attack of the amine on Boc anhydride in the presence of a base such as triethylamine or sodium bicarbonate.

  • Example: Protection of 4-aminophenyl derivatives with Boc anhydride at 0°C to room temperature produces tert-butyl carbamate derivatives with high selectivity and yield.

Stepwise Synthesis via Intermediate Formation

Based on recent research, a multi-step synthesis involving intermediate carbamate formation, reduction, and coupling reactions has been reported:

Step Description Reagents & Conditions Yield (%)
1 Protection of 2-nitro-4-bromoaniline with Boc anhydride Boc anhydride, triethylamine, DCM, 0°C to RT, 1 hr 91
2 Reduction of nitro group to amine Hydrazine hydrate, FeCl3 catalyst, methanol, reflux, 3 hr High
3 Suzuki coupling with cyclopentylboronic acid Pd(0), Na2CO3, THF/H2O, reflux, 12 hr 63–71
4 Condensation with carboxylic acids using HATU/DMF and DIPEA Room temperature, 3 hr Moderate to High

This approach allows the synthesis of various substituted carbamates, including this compound analogs, with structural diversity for biological screening.

Purification and Characterization

Purification Techniques

  • Column Chromatography: Silica gel with gradient elution (typically 20–40% ethyl acetate in hexane)
  • Recrystallization: From suitable solvents such as ethyl acetate/hexane mixtures
  • Drying: Under vacuum to remove residual solvents

Characterization Methods

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Comments
Direct carbamate formation 4-(prop-2-enoyl)phenylamine, tert-butyl chloroformate, triethylamine DCM, RT, 3-6 h 70–90 Simple, high-yielding
Boc anhydride protection 4-(prop-2-enoyl)phenylamine, Boc anhydride, base DCM or other organic solvent, 0°C to RT High Alternative amine protection
Multi-step synthesis Boc protection, reduction, Suzuki coupling, condensation Various (reflux, Pd catalyst) 60–90 Enables analog synthesis
Industrial scale-up Same as direct method Controlled scale, QC measures >85 Requires quality control steps

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and other derivatives .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used as a probe to investigate the mechanisms of enzyme inhibition and activation.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes that are involved in disease pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications where the enzyme is involved in disease progression .

Comparison with Similar Compounds

Key Observations :

  • Propyne vs. Propenoyl: The prop-2-ynyloxy group in forms hydrogen bonds, whereas the acryloyl group in enables electrophilic reactivity.

Key Observations :

  • Reductive Amination : Used in for introducing the carbamate group, whereas employs base-mediated condensations for acryloyl derivatives.
  • Solvent Systems: Polar aprotic solvents (DMF, THF) are preferred for SN2 reactions , while methanol suffices for reductive amination .

Physical and Spectroscopic Properties

Data from analogs highlight trends in molecular weight, hydrogen bonding, and spectral signatures.

Compound Molecular Weight (g/mol) Hydrogen Bonding NMR Shifts (¹H/¹³C) MS (m/z) Reference
tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate 367.44 O–H···O chains along c-axis Aromatic δ 6.8–7.2 ppm; tert-Boc δ 1.4 ppm Not reported
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate 319.33 N–H···O interactions CF₃ δ 117–122 ppm (¹³C); NH δ 5.1 ppm [M + H]⁺ 320.3
tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate 251.32 Intra-/intermolecular O–H···O Hydroxy δ 1.5 ppm (¹H); C=O δ 170 ppm (¹³C) [M + Na]⁺ 274.3

Key Observations :

  • Hydrogen Bonding : Critical for crystal packing in compounds with hydroxyl groups (e.g., ).
  • MS Data : Trifluoromethyl derivatives show distinct isotopic patterns due to fluorine atoms.

Key Observations :

  • Structural Disorder : Propyne-containing compounds exhibit crystallographic disorder, complicating structural analysis compared to more rigid analogs.

Biological Activity

tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, with a phenyl ring substituted by a prop-2-enoyl group. This structure is significant as it influences the compound's reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of various enzymes, which can affect biochemical pathways critical in disease processes. The presence of the carbamate group facilitates the formation of stable complexes with target enzymes, modulating their activity.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in neurodegenerative diseases. For instance, it has been studied for its effects on β-secretase and acetylcholinesterase, both of which are implicated in Alzheimer's disease pathology. In vitro studies demonstrated that this compound can prevent amyloid beta peptide aggregation, a hallmark of Alzheimer's disease .

Neuroprotective Effects

In cellular models, the compound exhibited protective effects against cell death induced by amyloid beta peptides. Specifically, it improved cell viability in astrocytes exposed to toxic levels of Aβ 1-42, suggesting its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
tert-Butyl N-phenylcarbamateSimple carbamate structureLimited activity
tert-Butyl N-(3-methylphenyl)carbamateSimilar to target compoundModerate enzyme inhibition
M4 Compound (related structure)Complex multi-target structureStrong β-secretase inhibition; neuroprotective effects

The presence of the prop-2-enoyl group in this compound enhances its reactivity and specificity towards biological targets compared to simpler derivatives.

Case Studies

  • In Vitro Study on Neuroprotection : A study investigated the efficacy of this compound in protecting astrocytes from Aβ-induced toxicity. Results indicated a significant increase in cell viability when treated with the compound alongside Aβ 1-42 compared to untreated controls .
  • In Vivo Model : In animal models simulating Alzheimer's disease, the compound's ability to inhibit amyloidogenesis was assessed. Although results showed some protective effects, they were less pronounced than those observed with established treatments like galantamine .

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